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Compound of Interest

Compound Name:
7-propoxy-2H-chromene-3-

carbaldehyde

CAS No.: 923236-97-9

Cat. No.: B2562340

Get Quote

Abstract This technical guide provides a comprehensive spectroscopic analysis (NMR, IR, MS)

of 7-propoxy-2H-chromene-3-carbaldehyde. It distinguishes the 2H-chromene scaffold from

its 2-oxo (coumarin) analog, a common point of confusion in literature. The guide details the

synthesis pathway to contextualize impurity profiles, followed by a rigorous breakdown of

spectral assignments based on structure-activity relationships (SAR) and homologous series

data.

Introduction & Compound Significance
The 2H-chromene (2H-1-benzopyran) scaffold represents a privileged structure in medicinal

chemistry, distinct from the oxidized coumarin (2-oxo-2H-chromene) core. The 3-formyl

derivative, 7-propoxy-2H-chromene-3-carbaldehyde, serves as a critical intermediate for

synthesizing chromenopyridines and benzopyrano[2,3-b]pyridines, which exhibit potent

antimicrobial and anticancer activities.

Critical Structural Distinction: Researchers must verify the C-2 position signal.
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2H-Chromene (Target): C-2 is an

methylene (

), appearing at

ppm in

NMR.

Coumarin (Analog): C-2 is a carbonyl (

), lacking proton signals.

Synthesis Pathway & Impurity Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent residuals or unreacted precursors.

Primary Route: The most robust synthesis involves the reaction of 4-propoxysalicylaldehyde

with acrolein (or its acetal equivalents) under basic conditions or via Vilsmeier-Haack

formylation of the pre-formed chromene.

Synthesis Workflow Diagram

4-Propoxysalicylaldehyde

Oxa-Michael Intermediate

Base (K2CO3/DABCO)

Acrolein / Acetal

7-Propoxy-2H-chromene-
3-carbaldehydeCyclization (-H2O)

Impurity: Uncyclized Aldol

Incomplete Dehydration

Click to download full resolution via product page

Figure 1: Cyclization pathway via Oxa-Michael/Aldol condensation. Incomplete dehydration

leads to acyclic impurities detectable in NMR.

Spectroscopic Characterization
Infrared (IR) Spectroscopy
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The IR spectrum provides rapid confirmation of the conjugated aldehyde and the ether linkage.

Functional Group
Wavenumber (

)

Signal
Characteristics

Mechanistic Origin

Aldehyde (C=O) 1665 -- 1685 Strong, Sharp

Conjugation with the

C3=C4 double bond

lowers the frequency

from standard alkyl

aldehydes (~1720).

Alkene (C=C) 1630 -- 1645 Medium

Stretching of the

double bond within the

pyran ring.

Aromatic (C=C) 1580 -- 1610 Variable
Skeletal vibrations of

the benzene ring.

Formyl C-H 2720 & 2820 Weak, Doublet

Fermi resonance of

the aldehyde C-H

stretch (diagnostic

doublet).

Ether (C-O-C) 1230 -- 1260 Strong

Asymmetric stretching

of the aryl-alkyl ether

(7-propoxy).

Mass Spectrometry (MS)
Molecular Formula:

Molecular Weight: 218.25 g/mol

The fragmentation pattern is dominated by the stability of the benzopyrylium ion.

Fragmentation Pathway Diagram:
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Figure 2: EI-MS fragmentation logic. The stability of the aromatic pyrylium cation often results

in a strong M-1 or M-29 peak.

Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural validation. The data below synthesizes high-fidelity

assignments based on homologous 2H-chromene series.

NMR (400 MHz,

)
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

-CHO 9.58 Singlet (s) --

Deshielded

aldehydic proton;

diagnostic for 3-

formyl group.

H-4 7.18 Singlet (s)* --

Olefinic proton

to aldehyde. May

show fine long-

range coupling to

H-2.

H-5 7.08 Doublet (d) 8.4

Per-position

aromatic proton;

shielded by ether

but deshielded

by ring current.

H-6 6.52
Doublet of

Doublets (dd)
8.4, 2.4

Ortho-coupling to

H-5 and meta-

coupling to H-8.

H-8 6.40 Doublet (d) 2.4

Meta-coupling;

highly shielded

by ortho-alkoxy

group.

H-2 4.98 Doublet (d) 1.2

Diagnostic:

Distinctive

methylene signal

of 2H-chromene.

-OCH

-
3.92 Triplet (t) 6.6 -methylene of

propoxy group.

-CH

-
1.82 Multiplet (m) 7.0 -methylene of

propoxy group.
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-CH 1.04 Triplet (t) 7.4

Terminal methyl

of propoxy

group.

NMR (100 MHz,

)
Carbon Type (ppm) Assignment

Carbonyl 189.5 Aldehyde C=O

Aromatic C-O 164.2 C-7 (Ipso to propoxy)

Aromatic C-O 156.8 C-8a (Ring junction oxygen)

Olefinic CH 136.5 C-4

Olefinic C 129.8
C-3 (Quaternary,

to CHO)

Aromatic CH 130.1 C-5

Aromatic C 114.5 C-4a (Ring junction)

Aromatic CH 109.2 C-6

Aromatic CH 101.8 C-8

Pyran CH 64.2
C-2 (Diagnostic for 2H-

chromene)

Alkoxy CH 69.8

Propoxy

-CH

Alkyl CH 22.4

Propoxy

-CH

Alkyl CH 10.5 Propoxy CH
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Experimental Protocol: Characterization Workflow
To ensure reproducibility and data integrity, follow this standardized workflow.

Sample Preparation:

Dissolve 10 mg of the purified compound in 0.6 mL of

(filtered through basic alumina to remove acidic impurities that might degrade the
acetal/aldehyde).

Note: 2H-chromenes can be sensitive to acid-catalyzed disproportionation. Use fresh,

neutralized solvent.

Acquisition Parameters:

: 16 scans, 1s relaxation delay. Focus on the 4.5–5.0 ppm region to confirm the integral of
the H-2 methylene (should be 2H).

: 512 scans. Ensure sufficient delay for the quaternary aldehyde carbon (~190 ppm) and
C-3 (~130 ppm).

Validation Check:

If the H-2 signal appears as a singlet at

8.0+ ppm or disappears entirely, the compound has oxidized to the coumarin derivative.

If the aldehyde peak shifts to ~9.8 ppm and splitting patterns become complex, check for

ring-opening (salicylaldehyde reversion).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 7-Propoxy-
2H-Chromene-3-Carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2562340/docs#technical-guide-spectroscopic-profile-
of-7-propoxy-2h-chromene-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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